Cas no 749920-54-5 (2-chloro-6-fluoro-quinoline-3-carbaldehyde)

2-Chloro-6-fluoro-quinoline-3-carbaldehyde is a fluorinated and chlorinated quinoline derivative with a reactive formyl group at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of heterocyclic frameworks and pharmaceutical scaffolds. The presence of both chloro and fluoro substituents enhances its reactivity and selectivity in cross-coupling reactions, nucleophilic substitutions, and cyclization processes. Its well-defined structure makes it valuable for medicinal chemistry research, including the development of bioactive molecules. The aldehyde functionality allows for further derivatization, enabling the synthesis of Schiff bases, hydrazones, or other functionalized quinoline derivatives. Suitable for controlled reactions under inert conditions.
2-chloro-6-fluoro-quinoline-3-carbaldehyde structure
749920-54-5 structure
Product Name:2-chloro-6-fluoro-quinoline-3-carbaldehyde
CAS No:749920-54-5
MF:C10H5ClFNO
MW:209.604204893112
MDL:MFCD06337019
CID:892193
PubChem ID:329773460
Update Time:2025-10-23

2-chloro-6-fluoro-quinoline-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • ASISCHEM D48940
    • 2-chloro-6-fluoroquinoline-3-carbaldehyde
    • 2-CHLORO-6-FLUOROQUINOLINE-3-CARBOXALDEHYDE
    • 2-chloro-6-fluoro-quinoline-3-carbaldehyde
    • SCHEMBL15941609
    • SY227383
    • Z56989632
    • ZEB92054
    • 2-Chloro-6-fluoroquinoline-3-carboxaldehyde, AldrichCPR
    • AB23746
    • MFCD06337019
    • AKOS000320300
    • PS-20113
    • CS-0255701
    • EN300-703652
    • 749920-54-5
    • DTXSID60366634
    • AWXUFNXARKHKDY-UHFFFAOYSA-N
    • MDL: MFCD06337019
    • Inchi: 1S/C10H5ClFNO/c11-10-7(5-14)3-6-4-8(12)1-2-9(6)13-10/h1-5H
    • InChI Key: AWXUFNXARKHKDY-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=O)C=C2C=C(C=CC2=N1)F

Computed Properties

  • Exact Mass: 209.00400
  • Monoisotopic Mass: 209.0043696g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 226
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 30Ų

Experimental Properties

  • PSA: 29.96000
  • LogP: 2.83980

2-chloro-6-fluoro-quinoline-3-carbaldehyde Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302-H319
  • Warning Statement: P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22-36
  • Safety Instruction: 26
  • Hazardous Material Identification: Xn

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2-chloro-6-fluoro-quinoline-3-carbaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:749920-54-5)2-chloro-6-fluoro-quinoline-3-carbaldehyde
Order Number:A1090493
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:01
Price ($):245.0
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Additional information on 2-chloro-6-fluoro-quinoline-3-carbaldehyde

2-Chloro-6-fluoro-quinoline-3-carbaldehyde (CAS No. 749920-54-5): An Overview of Its Synthesis, Properties, and Applications

2-Chloro-6-fluoro-quinoline-3-carbaldehyde (CAS No. 749920-54-5) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a quinoline core with chlorine and fluorine substituents, as well as an aldehyde functional group. The combination of these features endows 2-chloro-6-fluoro-quinoline-3-carbaldehyde with a range of chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.

The synthesis of 2-chloro-6-fluoro-quinoline-3-carbaldehyde typically involves a multi-step process that begins with the formation of the quinoline core. One common approach is to start with an appropriate aniline derivative, which undergoes condensation with a suitable aldehyde or ketone to form a Schiff base. This intermediate is then cyclized to form the quinoline ring, followed by selective chlorination and fluorination reactions to introduce the desired substituents. The final step involves the introduction of the aldehyde group through an oxidation reaction. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes for the preparation of this compound, reducing both cost and environmental impact.

The physical and chemical properties of 2-chloro-6-fluoro-quinoline-3-carbaldehyde are crucial for its applications in various fields. It is a solid at room temperature and exhibits good solubility in common organic solvents such as dichloromethane, acetone, and dimethylformamide (DMF). The presence of the aldehyde group makes it highly reactive, allowing it to participate in a wide range of chemical reactions, including condensations, reductions, and additions. The chlorine and fluorine substituents also contribute to its reactivity by influencing electronic properties and steric effects.

In the realm of medicinal chemistry, 2-chloro-6-fluoro-quinoline-3-carbaldehyde has shown promise as a building block for the synthesis of novel drugs with potential therapeutic applications. Quinolines are known for their broad-spectrum biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of halogen substituents such as chlorine and fluorine can enhance these activities by modulating the compound's binding affinity to target proteins or receptors. For example, recent studies have demonstrated that derivatives of 2-chloro-6-fluoro-quinoline-3-carbaldehyde exhibit potent antiproliferative effects against various cancer cell lines, making them attractive candidates for further drug development.

Beyond its medicinal applications, 2-chloro-6-fluoro-quinoline-3-carbaldehyde has also found use in other areas of chemical research. In materials science, it has been employed as a precursor for the synthesis of functional polymers and organic semiconductors. The unique electronic properties conferred by the quinoline core and halogen substituents make these materials suitable for applications in optoelectronics and photovoltaics. Additionally, the compound's reactivity has been harnessed in the development of new catalysts and ligands for homogeneous catalysis.

The environmental impact of 2-chloro-6-fluoro-quinoline-3-carbaldehyde is an important consideration in its industrial production and application. While the compound itself is not classified as hazardous under current regulations, its synthesis often involves the use of potentially harmful reagents and solvents. Therefore, efforts are being made to develop greener synthetic routes that minimize waste generation and reduce environmental footprint. One such approach involves the use of biocatalysts or metal-free catalytic systems to achieve selective functionalization reactions under mild conditions.

In conclusion, 2-chloro-6-fluoro-quinoline-3-carbaldehyde (CAS No. 749920-54-5) is a multifaceted compound with significant potential in various scientific disciplines. Its unique molecular structure provides a foundation for the development of novel drugs, functional materials, and catalysts. Ongoing research continues to uncover new applications and improve synthetic methodologies, ensuring that this compound remains at the forefront of chemical innovation.

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Amadis Chemical Company Limited
(CAS:749920-54-5)2-chloro-6-fluoro-quinoline-3-carbaldehyde
A1090493
Purity:99%
Quantity:1g
Price ($):245.0
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